2,6-Dichloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one
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Overview
Description
2,6-Dichloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of benzoxaphosphinins, which are characterized by the presence of a phosphorus atom within a heterocyclic ring. The presence of chlorine and phenyl groups in its structure contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one typically involves the reaction of 2,6-dichlorophenol with phenylphosphonic dichloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the benzoxaphosphinin ring. The reaction mixture is then heated to promote cyclization and the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding phosphine oxides.
Reduction: Formation of reduced benzoxaphosphinin derivatives.
Substitution: Formation of substituted benzoxaphosphinin derivatives with various functional groups.
Scientific Research Applications
2,6-Dichloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other phosphorus-containing heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical pathways. The presence of chlorine and phenyl groups enhances its binding affinity to target molecules, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2,6-dichloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one
- 2,6-Dichloro-4-(trifluoromethyl)phenyl hydrazine
Uniqueness
2,6-Dichloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one is unique due to its specific substitution pattern and the presence of a phosphorus atom within the heterocyclic ring This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds
Properties
CAS No. |
193554-93-7 |
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Molecular Formula |
C14H9Cl2O2P |
Molecular Weight |
311.1 g/mol |
IUPAC Name |
2,6-dichloro-4-phenyl-1,2λ5-benzoxaphosphinine 2-oxide |
InChI |
InChI=1S/C14H9Cl2O2P/c15-11-6-7-14-12(8-11)13(9-19(16,17)18-14)10-4-2-1-3-5-10/h1-9H |
InChI Key |
NYFMIUPEJWSMCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CP(=O)(OC3=C2C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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